Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate
Description
Lithium 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate (CAS: 2410985-99-6) is a heterocyclic lithium salt featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2,4-difluorophenyl group and at position 2 with a carboxylate anion coordinated to lithium. This compound is derived from its ester precursor, ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate, synthesized via Sandmeyer bromination and Suzuki–Miyaura coupling (Scheme 13 in ). The lithium salt enhances aqueous solubility compared to its ester counterpart, making it relevant for pharmaceutical or materials science applications .
Properties
Molecular Formula |
C9H3F2LiN2O2S |
|---|---|
Molecular Weight |
248.2 g/mol |
IUPAC Name |
lithium;5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C9H4F2N2O2S.Li/c10-4-1-2-5(6(11)3-4)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1 |
InChI Key |
OCCGTYDZYFSPCL-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1F)F)C2=NN=C(S2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 2,4-difluoroaniline with thiocarbonyl diimidazole to form the thiadiazole ring. The carboxylate group is introduced through subsequent reactions involving carboxylation agents. The final step involves the lithiation of the carboxylate group using lithium reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways: It can modulate signaling pathways such as the NF-κB and MAPK pathways, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
1,3,4-Thiadiazole Derivatives
- 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine ():
- Structural Difference : Substituted with a single fluorine at the 3-position of the phenyl group and an amine at position 2.
- Impact : The amine group enables hydrogen bonding, while the 3-fluorophenyl group reduces steric hindrance compared to 2,4-difluorophenyl. This compound exhibits insecticidal and fungicidal activities, attributed to the thiadiazole core’s electron-deficient nature .
- 5-Amino-1,3,4-thiadiazole-2-thiol (): Structural Difference: Features amino and thiol groups instead of carboxylate and fluorophenyl substituents. Impact: The thiol group increases reactivity (e.g., disulfide bond formation), while the amino group enhances nucleophilicity, making it a precursor for diarylurea derivatives .
1,2,4-Triazole Derivatives ():
- 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione: Structural Difference: Replaces the thiadiazole core with a 1,2,4-triazole ring, substituted with a sulfonylphenyl group.
Substituent Effects
Fluorine Substitution Patterns
- 2,4-Difluorophenyl (Title Compound): Impact: The electron-withdrawing fluorine atoms increase lipophilicity and metabolic stability compared to mono-fluorinated analogs. This substitution is common in CNS-targeting drugs due to improved blood-brain barrier penetration .
Functional Group Variations
- Carboxylate (Lithium Salt) vs. Ester/Thiol/Amine :
Physicochemical Data
| Property | Lithium 5-(2,4-Difluorophenyl)-Thiadiazole-2-Carboxylate | 5-(3-Fluorophenyl)-Thiadiazole-2-Amine | 1,2,4-Triazole-Thione Derivative |
|---|---|---|---|
| LogP (Predicted) | 1.8–2.2 | 2.5–3.0 | 3.2–3.8 |
| Aqueous Solubility | High (lithium salt) | Low | Moderate (sulfonyl group) |
| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable under basic conditions |
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